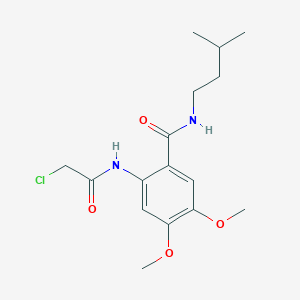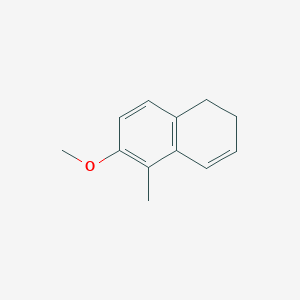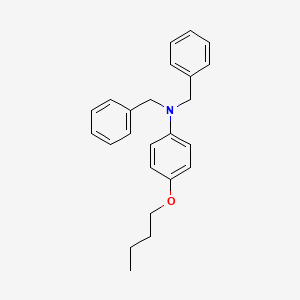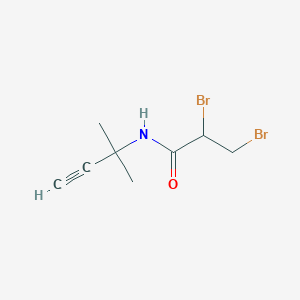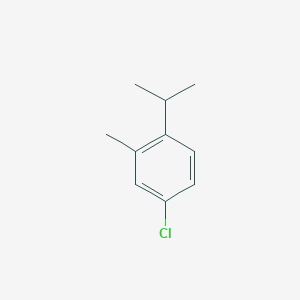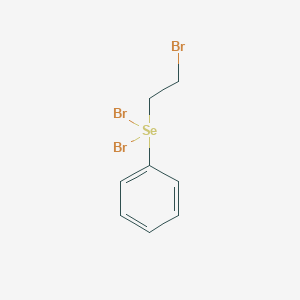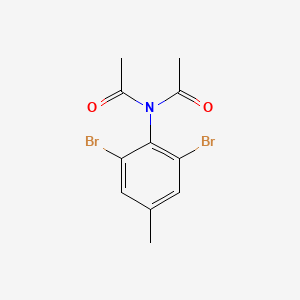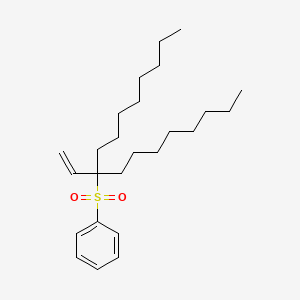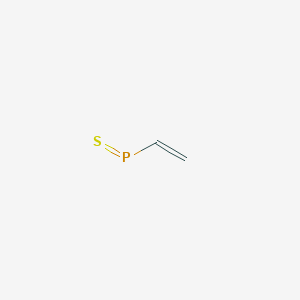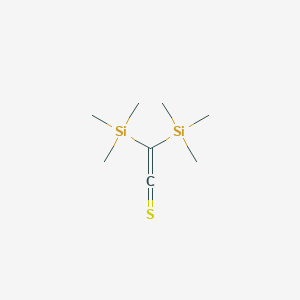![molecular formula C13H9BrN4O8S B14515015 N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-07-9](/img/structure/B14515015.png)
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of bromine, methanesulfonyl, and trinitroaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The methanesulfonyl group is introduced through sulfonation reactions, while the trinitroaniline moiety is formed via nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-triaminoaniline, while substitution of the bromine atom can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline include:
- N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitrobenzene
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Propiedades
Número CAS |
62606-07-9 |
|---|---|
Fórmula molecular |
C13H9BrN4O8S |
Peso molecular |
461.20 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methylsulfonylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H9BrN4O8S/c1-27(25,26)10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3 |
Clave InChI |
VWXIVXPCGOVAJN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
